3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(4-ethylphenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-2-10-3-5-12(6-4-10)22(19,20)15-7-11(8-15)16-13(17)9-21-14(16)18/h3-6,11H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAJAOYQBYIJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step reactions. One common approach is the reaction of 4-ethylbenzenesulfonyl chloride with azetidine-3-amine to form the intermediate 1-((4-ethylphenyl)sulfonyl)azetidin-3-amine. This intermediate is then reacted with thiazolidine-2,4-dione under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to improve yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are often employed to enhance selectivity, reduce waste, and improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring and thiazolidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the azetidine or thiazolidine rings .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazolidine core linked to an azetidine moiety and a sulfonyl group. The synthesis typically involves multi-step processes that can include reactions such as nucleophilic substitutions and cyclization steps. For example, the integration of the thiazolidine-2,4-dione structure allows for the development of derivatives with enhanced biological activities.
Anticancer Activity
One of the primary applications of 3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that derivatives of thiazolidine-2,4-dione can target specific pathways involved in cancer cell proliferation and survival, leading to apoptosis in malignant cells .
Key Findings:
- Inhibition of Cancer Cell Proliferation: Compounds derived from thiazolidine frameworks have been reported to inhibit the growth of cancer cell lines such as HCT116 and MCF7 with IC50 values indicating potent activity .
- Mechanism of Action: These compounds may act by interfering with metabolic pathways crucial for tumor growth, including inhibition of enzymes involved in DNA synthesis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. Studies on related thiazolidine derivatives suggest efficacy against both gram-positive and gram-negative bacteria.
Research Insights:
- Broad-Spectrum Activity: Compounds featuring the thiazolidine structure have shown significant activity against various bacterial strains, including those responsible for common infections .
- Mechanisms: The antimicrobial action may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of thiazolidine derivatives:
- Thiazolidine-Acridine Hybrids: A study reported the design and synthesis of novel hybrids incorporating thiazolidine-2,4-dione and acridine. These compounds exhibited enhanced antitumor activity through synergistic effects .
- Antimicrobial Evaluations: Research involving various thiazolidine derivatives demonstrated their potential as effective antimicrobial agents. The compounds were tested against multiple bacterial strains using standard disc diffusion methods .
- Structure-Activity Relationship (SAR): Investigations into the SAR of thiazolidines have revealed that modifications at specific positions can significantly enhance biological activity, guiding future drug design efforts .
Mechanism of Action
The mechanism of action of 3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine-2,4-dione moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications and Substituent Analysis
The TZD scaffold is highly versatile, with modifications at the N3 and C5 positions dictating biological activity. Below is a comparative analysis of key analogs:
Key Observations:
- N3 Modifications: The target compound’s sulfonylated azetidine group is distinct from nitrobenzyl (TM17) or piperazinyl (YPC-21817) substituents.
- C5 Modifications : Unlike benzylidene or heterocyclic substituents (e.g., TM17, YPC-21817), the target compound lacks a C5 group, which may limit its π-π stacking interactions but reduce off-target effects .
Yield and Purity Comparison:
Biological Activity
3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound that belongs to the thiazolidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C13H14N2O3S
- Molecular Weight : 282.33 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer activity. For instance, a study evaluated the antiproliferative effects of various thiazolidine compounds on cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The results demonstrated that certain analogs induced apoptosis through both intrinsic and extrinsic pathways, suggesting their potential as chemotherapeutic agents .
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have been well-documented. Research has shown that derivatives of thiazolidinone possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis. In vitro studies have confirmed that compounds similar to this compound exhibit comparable or superior activity to standard antibiotics .
Anti-inflammatory Effects
Thiazolidinones have also been explored for their anti-inflammatory properties. Compounds in this class can inhibit key inflammatory mediators such as cytokines and prostaglandins. In animal models of inflammation, these compounds have shown a reduction in edema and pain, indicating their potential use in treating inflammatory diseases .
Antidiabetic Activity
Thiazolidinediones, a subclass of thiazolidinones, are known for their insulin-sensitizing effects. Research indicates that similar compounds can enhance glucose uptake in muscle cells and improve insulin sensitivity. This suggests a promising avenue for the development of new antidiabetic medications targeting metabolic pathways involved in glucose metabolism .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is significantly influenced by their structural components. Substituents on the aromatic ring and variations in the thiazolidine core can enhance or diminish activity. For instance, the presence of sulfonyl groups has been correlated with increased potency against certain cancer cell lines .
Case Study 1: Anticancer Activity
In a study published in 2021, researchers synthesized a series of thiazolidinone derivatives and tested them against various cancer cell lines. One compound demonstrated an IC50 value of 15 µM against A549 cells, indicating potent anticancer activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A comparative study examined the antimicrobial efficacy of several thiazolidinone derivatives against clinical isolates of bacteria. The results showed that one derivative had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an alternative treatment option .
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of 3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione?
Answer:
The synthesis typically involves sulfonylation of an azetidine intermediate followed by coupling with a thiazolidine-2,4-dione core. Critical parameters include:
- Reagent selection : Use anhydrous conditions for sulfonylation to avoid hydrolysis of the sulfonyl chloride intermediate .
- Catalysts : Employ NaH or K₂CO₃ for deprotonation during nucleophilic substitution steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization (ethanol/water mixtures) ensures >95% purity .
Basic: Which analytical techniques are most reliable for structural characterization of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., azetidine C-H at δ 3.8–4.2 ppm, thiazolidinedione C=O at δ 170–175 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) monitor purity (>98%) and detect by-products .
- IR spectroscopy : Key peaks include C=O (1735–1750 cm⁻¹) and S=O (1150–1170 cm⁻¹) .
Basic: How can researchers design preliminary biological activity screens for this compound?
Answer:
Initial screening should prioritize target-specific assays:
- Antidiabetic potential : PPAR-γ transactivation assays (EC₅₀ values <10 μM indicate potency) .
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ comparisons to rosiglitazone .
- Antimicrobial testing : Broth microdilution (MIC ≤25 μg/mL suggests efficacy) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on the sulfonylazetidine moiety?
Answer:
- Substituent variation : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess effects on PPAR-γ binding .
- Steric effects : Compare azetidine (4-membered) vs. pyrrolidine (5-membered) rings; azetidine derivatives show 3–5× higher selectivity in kinase inhibition .
- Bioisosteric replacement : Substitute sulfonyl with carbonyl or phosphonyl groups to modulate solubility and logP .
Advanced: How can in vitro findings be translated to in vivo models for metabolic disorders?
Answer:
- Animal models : Use db/db mice for type 2 diabetes (oral dosing at 10–50 mg/kg/day for 4 weeks; monitor HbA1c reduction) .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) via LC-MS/MS; compounds with t₁/₂ >4 h are candidates for sustained release .
- Toxicity screening : ALT/AST levels in serum and histopathology of liver/kidney tissues ensure safety .
Advanced: What computational approaches predict binding interactions with PPAR-γ?
Answer:
- Molecular docking : Use AutoDock Vina with PPAR-γ crystal structure (PDB: 2PRG); focus on hydrogen bonding with Ser289 and hydrophobic interactions with Leu330 .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR models : Develop regression models using descriptors like polar surface area (PSA) and ClogP to predict EC₅₀ .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Assay standardization : Validate cell lines (e.g., ATCC authentication) and normalize to positive controls (e.g., pioglitazone for PPAR-γ assays) .
- Dose-response consistency : Ensure IC₅₀ values are derived from ≥3 independent replicates with SEM <15% .
- Solvent controls : Confirm DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Advanced: What role do stereochemical factors play in the compound’s activity?
Answer:
- Enantiomeric separation : Use chiral HPLC (Chiralpak AD-H column) to isolate R/S isomers; test for differential PPAR-γ activation .
- Configuration effects : The (S)-enantiomer of related thiazolidinediones shows 2–3× higher potency due to optimal hydrophobic pocket fit .
Advanced: How can metabolic stability be improved for oral bioavailability?
Answer:
- Cytochrome P450 screening : Identify labile sites (e.g., azetidine N-dealkylation) using human liver microsomes; introduce fluorination to block oxidation .
- Prodrug design : Mask thiazolidinedione carbonyls as ester prodrugs (e.g., ethyl esters) to enhance permeability .
Advanced: What methodologies elucidate interactions with serum albumin or DNA?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
